9-Azabicyclo[3.3.1]nonane
Overview
Description
9-Azabicyclo[3.3.1]nonane (ABCN) derivatives are a class of compounds that have garnered interest due to their potential applications in medicinal chemistry and as building blocks for complex organic synthesis. These compounds are characterized by a bicyclic structure containing a nitrogen atom, which can impart unique chemical and physical properties.
Synthesis Analysis
The synthesis of ABCN derivatives has been explored through various methods. One approach involves the double intramolecular hetero-Michael addition (DIHMA) to form a 2,9-dioxabicyclo[3.3.1]nonane system, which is a core structure in azaspiracid natural products . Another method utilizes intramolecular 1,3-dipolar cycloaddition of omega-unsaturated nitrones to produce polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes . Additionally, a multicomponent cascade reaction has been developed to synthesize functionalized ABCN derivatives from 3-formylchromones, enaminones, and heterocyclic ketene aminals . An efficient synthesis route starting from pyroglutamic acid has also been reported for the preparation of constrained peptidomimetic azabicycloalkane amino acids .
Molecular Structure Analysis
The molecular structure and stereochemistry of ABCN derivatives have been determined using techniques such as NMR and X-ray crystallography. For instance, the conformation of 9-methyl-3-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives was elucidated, revealing the sensitivity of the dopamine transporter to structural modifications of these compounds . The absolute configuration of enantiomerically pure derivatives has been determined through circular dichroism spectra and theoretical calculations .
Chemical Reactions Analysis
ABCN derivatives have been synthesized to study their potential in various chemical reactions. For example, the antiarrhythmic properties of 3-selena-7-azabicyclo[3.3.1]nonanes were investigated, showing promising results in comparison to lidocaine . Additionally, 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) was synthesized as a highly active organocatalyst for the oxidation of alcohols .
Physical and Chemical Properties Analysis
The physical and chemical properties of ABCN derivatives are influenced by their bicyclic structure and the presence of nitrogen. The synthesis and structural study of esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol showed that these compounds adopt a chair-chair conformation with equatorial N-substituents, indicating stereoelectronic effects that could affect their reactivity . The versatility of these compounds is further demonstrated by their use in generating molecular complexity, such as in the synthesis of a tripeptide .
Scientific Research Applications
Catalytic Applications
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) has been developed as a highly active organocatalyst for oxidation of alcohols to their corresponding carbonyl compounds. This application is significant due to ABNO's more active nature compared to TEMPO, a widely used catalyst (Shibuya et al., 2009).
Synthesis of Derivatives
A novel protocol has been developed for the preparation of functionalized 9-azabicyclo[3.3.1]nonane derivatives. This protocol is particularly useful for combinatorial and parallel syntheses of natural-like products in a one-pot reaction (Duan et al., 2021).
Antibacterial Applications
Some derivatives of 9-azabicyclo[3.3.1]nonane have shown promising antibacterial activity against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. This highlights its potential in developing new antibacterial agents (Balaji et al., 2015).
Stereochemistry and Synthesis Techniques
Enantioselective synthesis involving 9-azabicyclo[3.3.1]nonane has been explored, providing routes to generate molecules with multiple adjacent stereocenters. This research contributes significantly to the field of asymmetric synthesis and molecular complexity (Garrido et al., 2013).
Applications in Peptidomimetic Synthesis
Azabicyclo[3.3.1]nonane amino acids have been synthesized as rigid dipeptide mimetics, useful for structure-activity studies in peptide-based drug discovery. Such research has implications for developing novel pharmaceutical compounds (Mandal et al., 2005).
Safety And Hazards
Future Directions
The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists . Many efficient strategies have been developed to access this ring system synthetically, but a radical approach remains unexplored . Therefore, future research could focus on exploring radical approaches to synthesize this compound .
properties
IUPAC Name |
9-azabicyclo[3.3.1]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-3-7-5-2-6-8(4-1)9-7/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPGYYPVVKZFGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301641 | |
Record name | 9-azabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60301641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Azabicyclo[3.3.1]nonane | |
CAS RN |
280-97-7 | |
Record name | 9-azabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60301641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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